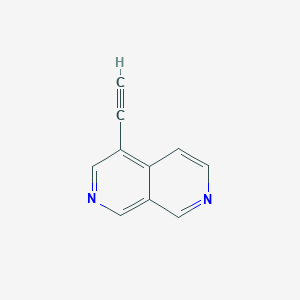
4-Ethynyl-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,7-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-naphthyridine.
Ethynylation: The ethynyl group is introduced at the 4-position using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro or tetrahydro naphthyridines.
Substitution: Formation of substituted naphthyridines with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: It can bind to enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: The compound can affect signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
4-Ethynyl-2,7-naphthyridine can be compared with other naphthyridine derivatives:
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethynyl-2,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H |
InChI Key |
GABNPZPRQYVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=CN=CC2=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















